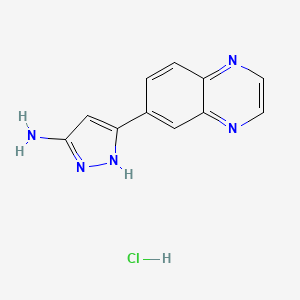
3-Amino-5-(6-quinoxalinyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876576 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876576 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired chemical transformations. The synthetic routes are designed to maximize yield and purity, often involving multiple purification steps.
Industrial Production Methods
Industrial production of MFCD32876576 is scaled up from laboratory methods, with adjustments to optimize efficiency and cost-effectiveness. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32876576 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of MFCD32876576 are carried out under specific conditions, including controlled temperatures, pH levels, and the presence of catalysts. Common reagents include acids, bases, and organic solvents, which facilitate the desired chemical transformations.
Major Products
The major products formed from the reactions of MFCD32876576 depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD32876576 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules with specific properties.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: MFCD32876576 is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of MFCD32876576 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms.
Propiedades
Fórmula molecular |
C11H10ClN5 |
|---|---|
Peso molecular |
247.68 g/mol |
Nombre IUPAC |
5-quinoxalin-6-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H9N5.ClH/c12-11-6-9(15-16-11)7-1-2-8-10(5-7)14-4-3-13-8;/h1-6H,(H3,12,15,16);1H |
Clave InChI |
DDPHEBHVUWHRAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C=C1C3=CC(=NN3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















